molecular formula C10H20ClNO B6607653 4-(3-methoxycyclobutyl)piperidinehydrochloride,Mixtureofdiastereomers CAS No. 2839143-65-4

4-(3-methoxycyclobutyl)piperidinehydrochloride,Mixtureofdiastereomers

Cat. No.: B6607653
CAS No.: 2839143-65-4
M. Wt: 205.72 g/mol
InChI Key: CSLHVSXOWAOPOL-UHFFFAOYSA-N
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Description

4-(3-Methoxycyclobutyl)piperidine hydrochloride is a piperidine derivative characterized by a methoxy-substituted cyclobutyl group at the 4-position of the piperidine ring. The compound exists as a hydrochloride salt and is synthesized as a mixture of diastereomers due to stereochemical variations in the cyclobutyl substituent . This structural complexity impacts its physicochemical properties, such as solubility, stability, and biological activity. The diastereomeric nature of the compound necessitates chiral separation techniques for isolating individual stereoisomers, which is critical for pharmacological applications where stereochemistry influences target binding and metabolic pathways .

Properties

IUPAC Name

4-(3-methoxycyclobutyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-12-10-6-9(7-10)8-2-4-11-5-3-8;/h8-11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLHVSXOWAOPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxycyclobutyl)piperidinehydrochloride,Mixtureofdiastereomers involves several steps. One common method includes the reaction of 3-methoxycyclobutanone with piperidine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxycyclobutyl)piperidinehydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(3-methoxycyclobutyl)piperidinehydrochloride,Mixtureofdiastereomers has several scientific research applications:

    Chemistry: Used as a reactant in the synthesis of various organic compounds.

    Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of fibrotic diseases and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-methoxycyclobutyl)piperidinehydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets and pathways. It is known to inhibit the phosphorylation of Smad2/3, which plays a role in the regulation of cellular processes such as proliferation and differentiation . Additionally, it may interact with other signaling pathways, including the MAPK p38 pathway .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Bulkier substituents (e.g., diphenylmethoxy in vs.
  • Diastereomer Complexity : Unlike Paroxetine HCl, which has defined stereochemistry , the target compound and Rac Butopamine HCl exist as diastereomeric mixtures, complicating purification but offering diverse bioactive conformers.

Pharmacological and Industrial Relevance

  • Paroxetine Analogs : Paroxetine-related compounds (e.g., USP Paroxetine Related Compound G RS) feature fluorophenyl and benzodioxolyl groups, which enhance serotonin reuptake inhibition . The target compound’s methoxycyclobutyl group may confer distinct receptor-binding profiles due to steric and electronic effects.
  • Agrochemical Potential: The cyclobutyl-oxadiazole derivative demonstrates efficacy in crop protection, suggesting that the target compound’s methoxycyclobutyl group could similarly enhance agrochemical activity through improved environmental stability.
  • Diastereomer-Specific Activity : Rac Butopamine HCl’s diastereomers exhibit varying β-adrenergic activity , implying that the target compound’s diastereomers may require individual evaluation for therapeutic optimization.

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